![molecular formula C17H15N3O B1311436 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 887360-54-5](/img/structure/B1311436.png)
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with the imidazopyridine moiety, which is present in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Compounds with the imidazopyridine moiety are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with the imidazopyridine moiety are known to have a wide range of applications in medicinal chemistry, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with the imidazopyridine moiety are known to have a wide range of applications in medicinal chemistry, suggesting they may have diverse molecular and cellular effects .
Biological Activity
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a fused bicyclic system that combines imidazo[1,2-a]pyrimidine and tetrahydronaphthalene moieties. This unique structure contributes to its diverse biological activities.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H16N4O |
Molecular Weight | 284.34 g/mol |
CAS Number | 887360-54-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : It can bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
- Bacterial Inhibition : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism : The anticancer effect may be mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential:
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against clinical isolates.
- Results : The compound exhibited strong antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against tested strains.
- : Promising candidate for developing new antimicrobial agents.
-
Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM after 48 hours of treatment.
- : Further investigation needed for potential therapeutic applications in oncology.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-11-15-16(19-17-18-8-3-9-20(15)17)14-7-6-12-4-1-2-5-13(12)10-14/h3,6-11H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULPJGYJWVEILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(N4C=CC=NC4=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137802 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-54-5 |
Source
|
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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